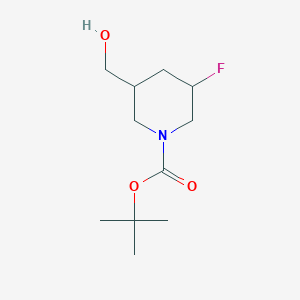
Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate: is a fluorinated organic compound that belongs to the class of piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to the piperidine ring. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluoropiperidine as the starting material.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) to form the tert-butyl protected intermediate.
Deprotection: The tert-butyl protecting group is removed using trifluoroacetic acid (TFA) to yield the final product, this compound.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The fluorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous workup.
Reduction: LiAlH4, ether solvent, followed by aqueous workup.
Substitution: Various nucleophiles (e.g., Grignard reagents, organolithium compounds) in polar aprotic solvents.
Major Products Formed:
Oxidation: 3-fluoro-5-(carboxymethyl)piperidine-1-carboxylate.
Reduction: 3-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate.
Substitution: Various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its fluorinated structure makes it valuable in the development of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.
Biology: In biological research, tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate is used to study enzyme inhibition and protein binding. Its structural similarity to natural substrates allows it to be used as a tool compound in biochemical assays.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of antiviral, antibacterial, and anticancer agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties are leveraged to create new compounds with desirable physical and chemical characteristics.
Mécanisme D'action
The mechanism by which tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients (APIs). The fluorine atom can enhance the binding affinity and selectivity of the resulting drug molecules towards their molecular targets.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
Pathways: The compound may interfere with signaling pathways, altering cellular processes and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate: This compound is structurally similar but differs in the position of the fluorine atom.
Tert-butyl 3-fluoro-5-(methoxymethyl)piperidine-1-carboxylate: This compound has a methoxy group instead of a hydroxymethyl group.
Tert-butyl 3-fluoro-5-(aminomethyl)piperidine-1-carboxylate: This compound has an amino group instead of a hydroxymethyl group.
Uniqueness: Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical transformations and applications. Its fluorine atom provides enhanced metabolic stability, making it particularly valuable in pharmaceutical research and development.
Propriétés
IUPAC Name |
tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-8(7-14)4-9(12)6-13/h8-9,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBCBWSBSVSRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678350 | |
| Record name | tert-Butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241725-59-6 | |
| Record name | tert-Butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1440004.png)
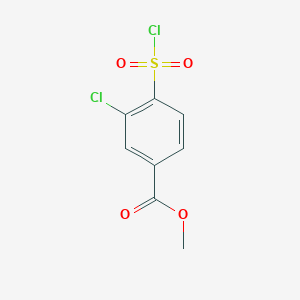
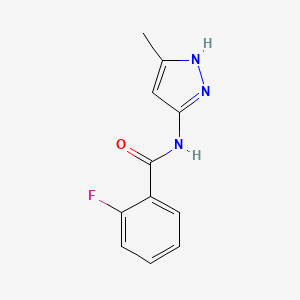
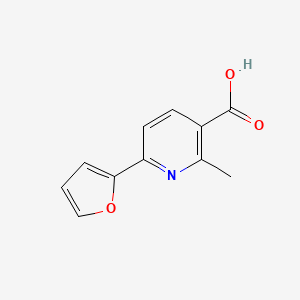
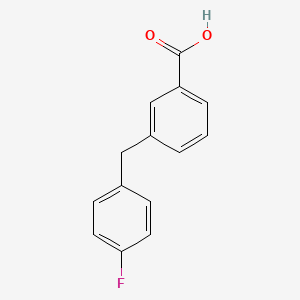
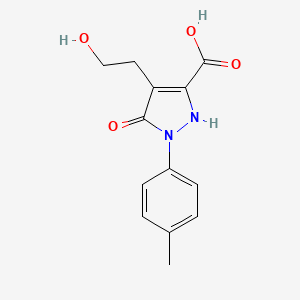
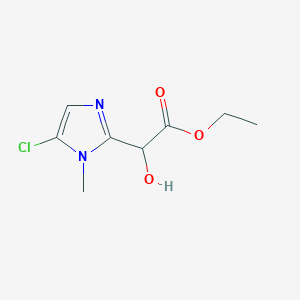
![5-(Dodecylsulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1440013.png)
![(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1440015.png)
![4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B1440017.png)

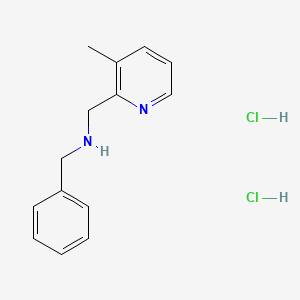
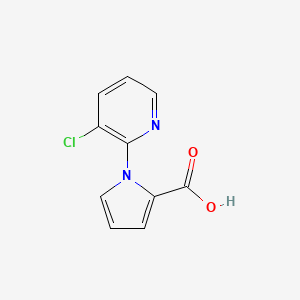
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1440025.png)
